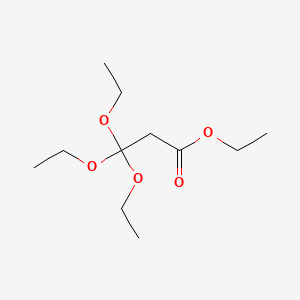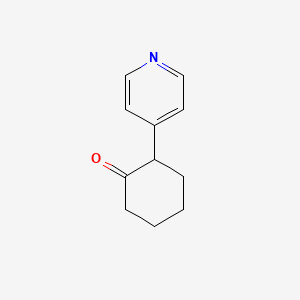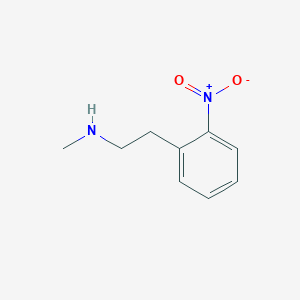
(cis,-3,3,5-Trimethylcyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (cis)-3,3,5-Trimethylcyclohexylamine typically involves the hydrogenation of isophorone nitrile. The process includes several steps:
Hydrogenation of Isophorone Nitrile: This step involves the reduction of isophorone nitrile to isophorone amine using hydrogen gas in the presence of a catalyst such as Raney nickel.
Hydrolysis: The resulting isophorone amine is then hydrolyzed to produce (cis)-3,3,5-Trimethylcyclohexylamine
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. The process is designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
(cis)-3,3,5-Trimethylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(cis)-3,3,5-Trimethylcyclohexylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (cis)-3,3,5-Trimethylcyclohexylamine involves its interaction with various molecular targets. As a curing agent, it reacts with epoxy groups to form cross-linked polymer networks, enhancing the mechanical and thermal properties of the material. The molecular pathways involved include nucleophilic addition reactions with epoxy groups, leading to the formation of stable amine-epoxy linkages .
Comparison with Similar Compounds
(cis)-3,3,5-Trimethylcyclohexylamine is unique due to its cycloaliphatic structure, which provides enhanced stability and reactivity compared to linear aliphatic amines. Similar compounds include:
Isophorone Diamine: A mixture of cis and trans isomers of 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
Cyclohexylamine: A simpler cycloaliphatic amine with different reactivity and applications.
Hexamethylenediamine: A linear aliphatic amine used in similar applications but with different properties.
These compounds share some similarities in their chemical structure and applications but differ in their specific properties and reactivity, making (cis)-3,3,5-Trimethylcyclohexylamine a unique and valuable compound in various fields.
Properties
CAS No. |
32958-56-8 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(1R,5R)-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6,10H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
ZGMQLPDXPUINCQ-JGVFFNPUSA-N |
SMILES |
CC1CC(CC(C1)(C)C)N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B3189414.png)


![2-Propenamide, N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-](/img/structure/B3189432.png)









